molecular formula C21H17N3S2 B2781645 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 325694-60-8

3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No. B2781645
M. Wt: 375.51
InChI Key: XJZVRUHPKBIFHH-YRNVUSSQSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds are of great importance for the development of new drugs, with several structural variations offering diverse therapeutic potential. Research groups and pharmaceutical companies continue to explore new synthesis methods and biological evaluations for these compounds, highlighting the ongoing interest in their development for therapeutic applications (Ferreira et al., 2013).

Cinnamic Acid Derivatives as Anticancer Agents

Cinnamic acid derivatives have been studied for their anticancer potentials. These compounds, due to their chemical structure, have been explored in medicinal research both traditionally and in recent synthetic antitumor agents. The pharmacological focus on cinnamoyl derivatives underscores the underutilized potentials of these compounds in anticancer research, prompting further exploration into their efficacies and mechanisms of action (De et al., 2011).

Pharmacological Significance

The pharmacological significance of 1,2,4-triazole-containing scaffolds, particularly those incorporating cinnamic acid derivatives, is well-documented. These scaffolds are present in a variety of pharmaceuticals and biologically active compounds, demonstrating efficacy against cancer cells, microbes, and various diseases. The development of new methodologies for accessing 1,2,4-triazole-containing scaffolds is crucial for the discovery of new drug candidates, indicating the importance of these compounds in medicinal chemistry and drug discovery (Nasri et al., 2021).

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

properties

IUPAC Name

4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3S2/c1-3-9-17(10-4-1)11-7-16-26-21-23-22-20(19-14-8-15-25-19)24(21)18-12-5-2-6-13-18/h1-15H,16H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZVRUHPKBIFHH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

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